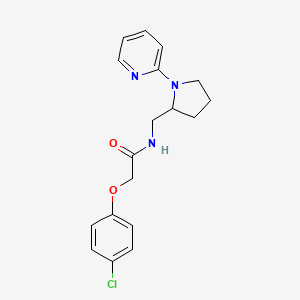![molecular formula C16H16ClN3S B2790582 2-(4-Chlorophenyl)-4-(isobutylthio)pyrazolo[1,5-a]pyrazine CAS No. 1207012-77-8](/img/structure/B2790582.png)
2-(4-Chlorophenyl)-4-(isobutylthio)pyrazolo[1,5-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-4-(isobutylthio)pyrazolo[1,5-a]pyrazine (abbreviated as ICIPP) is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. ICIPP belongs to the class of pyrazolopyrazines, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenyl)-4-(isobutylthio)pyrazolo[1,5-a]pyrazine is not fully understood, but it is believed to involve the inhibition of protein kinase CK2. This inhibition leads to the downregulation of various signaling pathways that are involved in cell growth and proliferation. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
This compound has been found to have both biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, suggesting its potential as an anti-cancer agent. This compound has also been found to reduce inflammation in animal models, indicating its anti-inflammatory properties. Furthermore, this compound has been shown to have antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Chlorophenyl)-4-(isobutylthio)pyrazolo[1,5-a]pyrazine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. It has also been shown to have low toxicity, making it suitable for in vitro and in vivo experiments. However, one limitation of this compound is its solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain experiments.
Orientations Futures
There are several future directions for the research on 2-(4-Chlorophenyl)-4-(isobutylthio)pyrazolo[1,5-a]pyrazine. One potential direction is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the investigation of the mechanism of action of this compound, which may lead to the discovery of new signaling pathways involved in cell growth and proliferation. Additionally, the optimization of the synthesis method and the improvement of the solubility of this compound may lead to the development of more effective and efficient experiments.
Méthodes De Synthèse
2-(4-Chlorophenyl)-4-(isobutylthio)pyrazolo[1,5-a]pyrazine can be synthesized using a multi-step process that involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to obtain the intermediate 2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine. This intermediate is then reacted with isobutyl mercaptan to obtain this compound. The synthesis of this compound has been optimized to obtain high yields and purity, making it suitable for scientific research applications.
Applications De Recherche Scientifique
2-(4-Chlorophenyl)-4-(isobutylthio)pyrazolo[1,5-a]pyrazine has been found to exhibit a wide range of biological activities, making it a promising compound for scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial activities. This compound has also been found to inhibit the activity of protein kinase CK2, which is involved in the regulation of cell growth and proliferation. These properties make this compound a potential candidate for the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-4-(2-methylpropylsulfanyl)pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3S/c1-11(2)10-21-16-15-9-14(19-20(15)8-7-18-16)12-3-5-13(17)6-4-12/h3-9,11H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVOWDFSDBUAIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC=CN2C1=CC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone](/img/structure/B2790503.png)
![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide](/img/structure/B2790508.png)
![ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2790510.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)cinnamamide](/img/structure/B2790511.png)



![4-(4-(benzyloxy)phenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2790515.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-phenylpropyl)acetamide](/img/no-structure.png)
![4-(morpholinosulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2790517.png)

![2-(4-Chloro-3,5-dimethylphenoxy)-1-(4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2790519.png)
![5,6-Dichloro-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-YL]pyridine-3-carboxamide](/img/structure/B2790520.png)